molecular formula C11H21NO2 B13352326 (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol

(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol

Cat. No.: B13352326
M. Wt: 199.29 g/mol
InChI Key: RXDJMFGLRZRFCA-JPPWEJMLSA-N
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Description

(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with a morpholine derivative. The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2,6-dimethylmorpholine.

    Reaction Conditions:

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides.

Major Products

    Oxidation: Cyclopentanone derivative.

    Reduction: Cyclopentane derivative.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as a chiral building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

    Chirality: The (1R,2R) configuration provides unique stereochemical properties.

    Functional Groups:

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(1R,2R)-2-(2,6-dimethylmorpholin-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H21NO2/c1-8-6-12(7-9(2)14-8)10-4-3-5-11(10)13/h8-11,13H,3-7H2,1-2H3/t8?,9?,10-,11-/m1/s1

InChI Key

RXDJMFGLRZRFCA-JPPWEJMLSA-N

Isomeric SMILES

CC1CN(CC(O1)C)[C@@H]2CCC[C@H]2O

Canonical SMILES

CC1CN(CC(O1)C)C2CCCC2O

Origin of Product

United States

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